molecular formula C14H16N2OS B5508551 2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide

2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No.: B5508551
M. Wt: 260.36 g/mol
InChI Key: QLJDVUGTWWVPLJ-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the formation of the thiazole ring followed by the introduction of the propanamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The propanamide group can then be introduced through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the propanamide group.

Properties

IUPAC Name

2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-9(2)14(17)16-12-6-4-5-11(7-12)13-8-18-10(3)15-13/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJDVUGTWWVPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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